6'-Bromo-3'-fluoro-2'-hydroxyphenacyl bromide
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Overview
Description
6’-Bromo-3’-fluoro-2’-hydroxyphenacyl bromide is an organic compound that belongs to the class of phenacyl bromides. This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenacyl moiety. It is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-3’-fluoro-2’-hydroxyphenacyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of acetophenone derivatives. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent such as chloroform (CHCl3) or dichloromethane (DCM). The reaction conditions often include the use of a catalyst like sulfuric acid (H2SO4) to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of 6’-Bromo-3’-fluoro-2’-hydroxyphenacyl bromide may involve large-scale bromination reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-3’-fluoro-2’-hydroxyphenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions include substituted phenacyl derivatives, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6’-Bromo-3’-fluoro-2’-hydroxyphenacyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and bioactive molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6’-Bromo-3’-fluoro-2’-hydroxyphenacyl bromide involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenacyl Bromide: A simpler analog without the fluorine and hydroxyl groups.
2-Bromo-1-phenylethanone: Lacks the fluorine and hydroxyl groups but has similar reactivity.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Contains additional fluorine atoms and a carboxylic acid group.
Uniqueness
6’-Bromo-3’-fluoro-2’-hydroxyphenacyl bromide is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and specificity in chemical reactions. The hydroxyl group also provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H5Br2FO2 |
---|---|
Molecular Weight |
311.93 g/mol |
IUPAC Name |
2-bromo-1-(6-bromo-3-fluoro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-6(12)7-4(10)1-2-5(11)8(7)13/h1-2,13H,3H2 |
InChI Key |
HLCJURPLSYPICG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)C(=O)CBr)Br |
Origin of Product |
United States |
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